1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-chlorophenyl)hydrazide
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-chlorophenyl)hydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring substituted with an amino group, a methyl group, and a chlorophenyl hydrazide moiety, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-chlorophenyl)hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with β-diketones.
Substitution Reactions: The amino and methyl groups can be introduced through substitution reactions.
Hydrazide Formation: The final step involves the reaction of the pyrazole derivative with 4-chlorophenylhydrazine to form the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly catalysts and solvents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-chlorophenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-chlorophenyl)hydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is used in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-chlorophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit D-amino acid oxidase, protecting cells from oxidative stress . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: A potent and selective D-amino acid oxidase inhibitor.
4-Chloro-3-ethyl-1-methylpyrazole: Used in the synthesis of various pyrazole derivatives.
5-Amino-1H-pyrazole-4-carbonitriles: Used in the synthesis of condensed heterocyclic systems.
Uniqueness
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-chlorophenyl)hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl hydrazide moiety enhances its potential for various applications in medicinal chemistry and industry .
Properties
CAS No. |
86831-72-3 |
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Molecular Formula |
C11H12ClN5O |
Molecular Weight |
265.70 g/mol |
IUPAC Name |
4-amino-N'-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H12ClN5O/c1-6-9(13)10(16-14-6)11(18)17-15-8-4-2-7(12)3-5-8/h2-5,15H,13H2,1H3,(H,14,16)(H,17,18) |
InChI Key |
ZPPFHGRHTVLJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NNC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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